5-chloro-N-[(E)-[(E)-7-[6-[(4-fluorophenyl)methoxy]-2-methyl-3,4-dihydrochromen-2-yl]-4-methylhept-4-enylidene]amino]-3-(trifluoromethyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-[(E)-[(E)-7-[6-[(4-fluorophenyl)methoxy]-2-methyl-3,4-dihydrochromen-2-yl]-4-methylhept-4-enylidene]amino]-3-(trifluoromethyl)pyridin-2-amine is a complex organic compound with a unique structure that includes a trifluoromethyl group, a fluorophenyl group, and a chromenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[(E)-[(E)-7-[6-[(4-fluorophenyl)methoxy]-2-methyl-3,4-dihydrochromen-2-yl]-4-methylhept-4-enylidene]amino]-3-(trifluoromethyl)pyridin-2-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the chromenyl moiety: This can be achieved through a cyclization reaction involving a suitable phenol derivative and an aldehyde.
Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction using a fluorophenyl halide.
Formation of the pyridin-2-amine core: This can be synthesized through a series of condensation and cyclization reactions.
Final coupling and chlorination: The final product is obtained by coupling the intermediate compounds and introducing the chlorine atom through a halogenation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromenyl moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the imine group, converting it to an amine.
Substitution: The trifluoromethyl and fluorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Its unique structure allows it to interact with specific molecular targets, making it a potential candidate for the treatment of various diseases.
Industry
In industry, this compound is used in the development of new materials. Its unique properties make it suitable for use in the production of advanced polymers and other materials.
Mechanism of Action
The mechanism of action of 5-chloro-N-[(E)-[(E)-7-[6-[(4-fluorophenyl)methoxy]-2-methyl-3,4-dihydrochromen-2-yl]-4-methylhept-4-enylidene]amino]-3-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl and fluorophenyl groups allow it to bind to hydrophobic pockets in proteins, while the chromenyl moiety can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-[(E)-[(E)-7-[6-[(4-chlorophenyl)methoxy]-2-methyl-3,4-dihydrochromen-2-yl]-4-methylhept-4-enylidene]amino]-3-(trifluoromethyl)pyridin-2-amine
- 5-chloro-N-[(E)-[(E)-7-[6-[(4-bromophenyl)methoxy]-2-methyl-3,4-dihydrochromen-2-yl]-4-methylhept-4-enylidene]amino]-3-(trifluoromethyl)pyridin-2-amine
Uniqueness
The uniqueness of 5-chloro-N-[(E)-[(E)-7-[6-[(4-fluorophenyl)methoxy]-2-methyl-3,4-dihydrochromen-2-yl]-4-methylhept-4-enylidene]amino]-3-(trifluoromethyl)pyridin-2-amine lies in its combination of functional groups. The presence of both trifluoromethyl and fluorophenyl groups provides unique chemical and biological properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C31H32ClF4N3O2 |
---|---|
Molecular Weight |
590.0 g/mol |
IUPAC Name |
5-chloro-N-[(E)-[(E)-7-[6-[(4-fluorophenyl)methoxy]-2-methyl-3,4-dihydrochromen-2-yl]-4-methylhept-4-enylidene]amino]-3-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C31H32ClF4N3O2/c1-21(6-4-16-38-39-29-27(31(34,35)36)18-24(32)19-37-29)5-3-14-30(2)15-13-23-17-26(11-12-28(23)41-30)40-20-22-7-9-25(33)10-8-22/h5,7-12,16-19H,3-4,6,13-15,20H2,1-2H3,(H,37,39)/b21-5+,38-16+ |
InChI Key |
PIFZJFWIWKNCNB-ISOALGDESA-N |
Isomeric SMILES |
C/C(=C\CCC1(CCC2=C(O1)C=CC(=C2)OCC3=CC=C(C=C3)F)C)/CC/C=N/NC4=C(C=C(C=N4)Cl)C(F)(F)F |
Canonical SMILES |
CC(=CCCC1(CCC2=C(O1)C=CC(=C2)OCC3=CC=C(C=C3)F)C)CCC=NNC4=C(C=C(C=N4)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.